Methyl 3-amino-2-methylpropanoate
Overview
Description
Methyl 3-amino-2-methylpropanoate is an organic compound with the molecular formula C(_5)H(_11)NO(_2) It is a derivative of amino acids and is characterized by the presence of an amino group (-NH(_2)) and an ester group (-COOCH(_3))
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as:
Esterification: Reacting 3-amino-2-methylpropanoic acid with methanol.
Purification: Using distillation or crystallization techniques to isolate the desired ester.
Quality Control: Ensuring the product meets specified purity standards through analytical techniques like HPLC or GC-MS.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic conditions.
Reduction: LiAlH(_4) in dry ether or sodium borohydride (NaBH(_4)) in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 3-amino-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, interacting with active sites of enzymes and affecting metabolic pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical transformations.
Comparison with Similar Compounds
Methyl 3-amino-2-methylpropanoate can be compared with other similar compounds such as:
Methyl 3-amino-2-methylbutanoate: Similar structure but with an additional methyl group, affecting its reactivity and applications.
Ethyl 3-amino-2-methylpropanoate: Ethyl ester variant, which may have different solubility and reactivity profiles.
3-amino-2-methylpropanoic acid: The non-esterified form, which has different chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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